6-Methoxy-1-methylbenzimidazole
Description
Significance of Benzimidazole (B57391) Derivatives in Chemical Research
Benzimidazole, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, serves as a crucial scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biological macromolecules. researchgate.net This has led to their widespread investigation and application as therapeutic agents with a broad spectrum of activities, including anti-ulcer, antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.comrsc.orgijpcbs.com The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its chemical and biological properties. researchgate.net This has made the synthesis and study of novel benzimidazole derivatives a vibrant and continuously evolving area of chemical research. mdpi.comijarsct.co.in
Historical Development and Evolution of Benzimidazole Chemistry
The journey of benzimidazole chemistry began with the discovery of the benzimidazole nucleus during research on vitamin B12, where N-ribosyl-dimethylbenzimidazole was identified as a key structural component. researchgate.netwikipedia.org This discovery in the mid-20th century sparked significant interest in the potential of benzimidazole compounds. researchgate.net Early research focused on their anthelmintic properties, leading to the development of drugs like thiabendazole (B1682256) in 1961. ijarsct.co.in The Phillips condensation, a reaction between o-phenylenediamines and carboxylic acids (or their derivatives), became a foundational method for synthesizing the benzimidazole core. wikipedia.org Over the decades, synthetic methodologies have expanded significantly, with numerous new techniques being developed to create a vast library of substituted benzimidazoles. rsc.orgnih.gov This has broadened their applications far beyond their initial use, establishing them as "privileged structures" in drug discovery. ijarsct.co.in
Specific Context and Research Landscape of 6-Methoxy-1-methylbenzimidazole
Within the extensive family of benzimidazoles, this compound (C9H10N2O) is a distinct entity characterized by a methoxy (B1213986) group at the 6-position and a methyl group at the 1-position of the benzimidazole ring. chemsynthesis.comnih.gov Its research landscape is primarily situated within the exploration of structure-activity relationships of substituted benzimidazoles. The presence and position of the methoxy and methyl groups can significantly influence the molecule's electronic properties, solubility, and steric profile, thereby affecting its reactivity and potential applications. Research on this specific compound often involves its synthesis as part of a larger series of derivatives to probe the effects of these substitutions on biological activity or material properties.
Overview of Key Research Areas and Methodological Approaches
The study of this compound and related compounds generally encompasses several key areas. Synthetic chemistry is a primary focus, with researchers exploring efficient and selective methods for its preparation. This often involves the condensation of appropriately substituted o-phenylenediamines with suitable reagents. wikipedia.org
Another critical area is structural and physicochemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and elucidate its three-dimensional arrangement. researchgate.net Computational methods, like Density Functional Theory (DFT), are also used to complement experimental data and provide insights into the molecule's electronic structure and conformation. researchgate.net
In the context of medicinal chemistry, research would involve evaluating the biological activity of this compound, often in comparison to other derivatives, to understand the impact of the specific substitution pattern. This could include in vitro assays against various cellular targets or microorganisms.
The following table provides a summary of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H10N2O | nih.gov |
| Molecular Weight | 162.19 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChIKey | TXHMJOYVFNDGMQ-UHFFFAOYSA-N | chemsynthesis.com |
| CAS Number | 10394-42-0 | nih.gov |
This table summarizes the fundamental identifiers and properties of the compound, providing a quick reference for researchers.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-3-7(12-2)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHMJOYVFNDGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294369 | |
| Record name | 6-Methoxy-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-42-0 | |
| Record name | 6-Methoxy-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10394-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 6 Methoxy 1 Methylbenzimidazole
Established Synthetic Routes for Benzimidazole (B57391) Core Construction
The formation of the benzimidazole scaffold is a fundamental step in the synthesis of 6-Methoxy-1-methylbenzimidazole. Various methods have been established, ranging from classical condensation reactions to modern, more efficient approaches.
Cyclization Reactions involving O-phenylenediamines
A traditional and widely employed method for constructing the benzimidazole ring system involves the condensation and cyclization of ortho-phenylenediamines with various carbonyl compounds. rsc.orgmdpi.com This approach is foundational to the synthesis of a wide array of benzimidazole derivatives.
The reaction of an appropriately substituted o-phenylenediamine (B120857), in this case, 4-methoxy-N1-methylbenzene-1,2-diamine, with a one-carbon source like formic acid or its derivatives, leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. orgsyn.orgcutm.ac.in The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. mdpi.com
Heating the reactants, often in the presence of an acid catalyst, is a common practice to drive the reaction to completion. orgsyn.orgcutm.ac.in For instance, heating o-phenylenediamine with formic acid at 100°C for a couple of hours has been a standard procedure. orgsyn.orgcutm.ac.in The versatility of this method allows for the introduction of various substituents on the benzimidazole core by choosing appropriately substituted o-phenylenediamines and carbonyl compounds.
Table 1: Examples of Cyclization Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Carbon Source | Product | Reference |
| o-phenylenediamine | Formic acid | Benzimidazole | orgsyn.org |
| o-phenylenediamine | Acetic acid | 2-methylbenzimidazole | orgsyn.org |
| 4-methyl-1,2-phenylenediamine | Formic acid | 4-methylbenzimidazole | rsc.org |
| 4,5-dimethyl-1,2-phenylenediamine | Formic acid | 4,5-dimethylbenzimidazole | rsc.org |
| 4-nitro-1,2-phenylenediamine | Formic acid | 4-nitrobenzimidazole | rsc.org |
| 4-chloro-1,2-phenylenediamine | Formic acid | 4-chlorobenzimidazole | rsc.org |
| 4-methoxy-1,2-phenylenediamine | Formic acid | 4-methoxybenzimidazole | rsc.org |
One-Pot Reductive Synthesis Approaches
To enhance efficiency and simplify synthetic procedures, one-pot reductive cyclization methods have been developed. These strategies often start from more readily available starting materials like 2-nitroanilines. pcbiochemres.comorganic-chemistry.org This approach combines the reduction of a nitro group to an amine and the subsequent cyclization with an aldehyde in a single reaction vessel, thereby improving atom economy and reducing waste. pcbiochemres.comnih.gov
A typical one-pot reductive synthesis involves reacting a substituted 2-nitroaniline (B44862) with an aldehyde in the presence of a reducing agent. pcbiochemres.com For the synthesis of this compound, the starting material would be N-methyl-2-nitro-5-methoxyaniline. This is reacted with a suitable one-carbon aldehyde equivalent. A combination of zinc dust and sodium bisulfite in water has been reported as an effective system for this transformation, proceeding via a reductive cyclocondensation process. pcbiochemres.com This method is advantageous due to its use of inexpensive and readily available reagents, operational simplicity, and the use of water as a solvent, which is environmentally benign. pcbiochemres.com
Microdroplet-Accelerated Synthesis Methodologies
A novel and highly accelerated method for benzimidazole synthesis utilizes the unique environment of charged microdroplets. nih.govrsc.orgprf.org This metal-free approach involves reacting aromatic 1,2-diamines with carboxylic acids in microdroplets generated by a nano-electrospray (nESI) ion source under ambient conditions. nih.govconsensus.appresearchgate.net
The reactions are reported to be accelerated by orders of magnitude compared to conventional bulk synthesis. nih.govresearchgate.net The proposed mechanism suggests that the extraordinary acidity at the droplet surface facilitates the protonation of the carboxylic acid, making it a more potent electrophile. rsc.orgresearchgate.net This, combined with limited solvation at the interface, accelerates the bimolecular reaction, which is followed by a thermally assisted dehydration to form the benzimidazole ring. rsc.orgresearchgate.net This technique has been successfully applied to a range of substituted o-aromatic diamines and carboxylic acids, demonstrating its broad scope. nih.govresearchgate.net For the synthesis of this compound, 4-methoxy-N1-methylbenzene-1,2-diamine would be reacted with formic acid in the microdroplet system.
Derivatization and Functionalization at Specific Positions
Once the this compound core is synthesized, further structural diversity can be achieved through derivatization and functionalization at specific positions on the benzimidazole ring.
N1-Substitution Strategies
The N1 position of the benzimidazole ring is a common site for substitution, which can significantly influence the biological activity and physical properties of the molecule. nih.gov Strategies for N1-substitution typically involve the reaction of a pre-formed benzimidazole with an appropriate electrophile.
For 6-methoxybenzimidazole, N1-methylation to yield this compound can be achieved using standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the N-H of the imidazole ring, generating a nucleophilic anion that then attacks the alkylating agent.
In a broader context, N-arylation of benzimidazoles can be accomplished through copper-catalyzed cross-coupling reactions. researchgate.net While specific examples for this compound are not detailed, the general principle involves the coupling of the N-H bond of the benzimidazole with an aryl halide. Furthermore, the introduction of various aryl-substituted alkyl groups at the N1-position has been explored to modulate the properties of benzimidazole derivatives. nih.gov
C2-Substitution Reactions
The C2 position of the benzimidazole ring is another key site for functionalization, offering a route to a wide array of derivatives with diverse properties. researchgate.netnih.gov
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the C2 position. researchgate.netnih.gov Transition metal catalysts, particularly those based on rhodium and nickel, have been effectively used to promote the intermolecular alkylation of C2-unsubstituted benzimidazoles with alkenes. nih.gov For instance, a Rhodium(I)-catalyzed C2-selective alkylation of benzimidazole derivatives with N,N-dimethylacrylamide has been developed, offering complete branched selectivity. nih.gov
Furthermore, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis with 1,3-dienes as pronucleophiles. nih.govmit.edu This method allows for the introduction of a chiral substituent at the C2 position with high stereoselectivity. nih.gov While these methods have been demonstrated on various benzimidazole derivatives, their application to this compound would involve the direct functionalization of its C2-H bond.
Modifications at the 6-Methoxy Position and Benzene Ring
The substituents on the benzene portion of the molecule are key sites for chemical alteration, enabling the synthesis of a diverse range of derivatives.
6-Methoxy Position: The ether linkage of the methoxy (B1213986) group is a primary target for modification. A significant transformation is its cleavage to yield the corresponding hydroxyl group. This demethylation is effectively accomplished using strong Lewis acids like boron tribromide (BBr₃). nih.gov This reaction converts the 6-methoxy derivative into 6-hydroxy-1-methylbenzimidazole, a phenolic compound. The presence of methoxy and hydroxy groups on a benzazole core is noted to enhance properties like antioxidant activity, as these groups can donate electrons or hydrogen atoms to stabilize free radicals. nih.gov
Benzene Ring: The benzene ring itself is activated towards electrophilic substitution reactions due to the electron-donating nature of the 6-methoxy group and, to a lesser extent, the fused imidazole ring. The methoxy group is a powerful activating, ortho-para directing substituent. msu.edu Consequently, electrophiles are directed primarily to the positions ortho (C5 and C7) to the methoxy group. This allows for the introduction of various functional groups onto the aromatic ring. For example, related benzimidazole systems can be functionalized through reactions like nitration or halogenation by reacting them with appropriate reagents. rsc.org
Table 1: Summary of Chemical Modifications
| Reaction Site | Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Methoxy Group | O-Demethylation | Boron tribromide (BBr₃) in dichloromethane | 6-Hydroxy-1-methylbenzimidazole (Phenol derivative) | nih.gov |
| Benzene Ring (C5, C7) | Electrophilic Substitution (e.g., Nitration, Halogenation) | Electrophilic reagents (e.g., HNO₃/H₂SO₄, Br₂) | Substituted benzimidazole derivatives (e.g., nitro, chloro) | msu.edursc.org |
Reaction Mechanisms and Reactivity Profiles
The reactivity of this compound is governed by the electronic properties of its constituent rings and functional groups, leading to specific reaction mechanisms.
Nucleophilic Attack and Electrophilic Activation
The molecule exhibits both nucleophilic character and a capacity for electrophilic activation.
Nucleophilic Character : The benzimidazole ring contains nitrogen atoms with lone pairs of electrons, making them potential nucleophilic centers. While the N1 nitrogen is methylated, the N3 nitrogen is a site of basicity and nucleophilicity. Furthermore, studies on the C-H functionalization of 1-methylbenzimidazole (B167850) have shown that the molecule can undergo C(2)-acylation as a background reaction in the presence of anhydrides, which suggests the nucleophilic character of the azole ring system. acs.org The N-alkylation of benzimidazole systems to produce isomeric products further demonstrates the nucleophilic nature of the imidazole nitrogens. nih.gov
Electrophilic Activation : The benzene ring is considered "activated" towards electrophilic attack. This activation is primarily due to the strong electron-donating effect of the 6-methoxy group through resonance (p-π conjugation). msu.edu This donation of electron density into the aromatic system stabilizes the cationic intermediate formed during electrophilic substitution, thereby increasing the reaction rate compared to unsubstituted benzene. msu.edu
Acid-Catalyzed Pathways
In the presence of acid, the basic N3 atom of the imidazole ring can be protonated. This protonation is a critical first step in various acid-catalyzed pathways. For instance, the general synthesis of benzimidazoles often involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid, where the acid activates the carbonyl group. nih.gov For the pre-formed this compound, protonation at N3 would increase the electron-withdrawing nature of the imidazole ring. This, in turn, would deactivate the fused benzene ring towards subsequent electrophilic substitution reactions. In some related synthetic routes, mineral acids are also used to achieve dehydrative annulation, highlighting the role of acid catalysis in forming heterocyclic structures. researchgate.net
Formation of Intermediates and Reaction Pathways
Specific intermediates are formed during the chemical transformations of this compound, defining the reaction pathways.
Electrophilic Aromatic Substitution : In reactions targeting the benzene ring, the key intermediate is a resonance-stabilized cation known as a benzenonium ion or sigma complex. msu.edu The attack of an electrophile on the electron-rich ring breaks the aromaticity temporarily, forming this intermediate. The positive charge is delocalized across the ring and is particularly well-stabilized by the electron-donating methoxy group. A subsequent fast step involves the removal of a proton from the site of attack, which restores aromaticity and yields the substituted product. msu.edu
Palladium-Catalyzed Reactions : In more advanced functionalization reactions, such as the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, specific organometallic intermediates are involved. acs.org Although challenging for benzimidazoles compared to benzoxazoles, the proposed catalytic cycle involves intermediates such as a Pd(II)(CF₂H)(carboxylate) complex. acs.org Studies have isolated a related complex, revealing a specific seesaw geometry enforced by the XantPhos ligand, which may be crucial for its catalytic efficacy. acs.org In the case of 1-methylbenzimidazole, an uncatalyzed pathway can lead to a stable C(2)-acylated intermediate, which was identified as the major product under certain conditions. acs.org
Table 2: Key Intermediates in Reactions
| Reaction Type | Key Intermediate | Description | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzenonium ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the benzene ring. | msu.edu |
| Pd-Catalyzed C-H Functionalization | PdII(RF)(carboxylate) Complex | An organometallic intermediate in the catalytic cycle, where RF is a fluoroalkyl group. | acs.org |
| Acylation (uncatalyzed) | C(2)-Acylated Benzimidazole | A stable product formed from the nucleophilic attack of the azole on an anhydride. | acs.org |
Compound Reference Table
Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 1 Methylbenzimidazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments and their connectivity.
1H NMR Applications for Proton Environments
The expected signals for 6-Methoxy-1-methylbenzimidazole include:
A singlet for the N-methyl protons (N-CH₃).
A singlet for the methoxy (B1213986) protons (O-CH₃).
A singlet for the proton at the C2 position of the imidazole (B134444) ring.
A set of signals for the three aromatic protons on the benzene (B151609) ring, typically exhibiting coupling patterns (doublets or doublet of doublets) that reveal their relative positions.
Based on data from analogous compounds like 6-methoxybenzimidazole, the aromatic signals can be assigned with high confidence. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.9 | Singlet |
| H-4 | ~7.5 | Doublet |
| H-7 | ~7.2 | Doublet |
| H-5 | ~6.8 | Doublet of Doublets |
| N-CH₃ | ~3.8 | Singlet |
Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary depending on the solvent and instrument frequency.
13C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete analysis of the carbon skeleton. The molecular formula is C₉H₁₀N₂O. nih.gov Predicted ¹³C NMR data is available in public databases. drugbank.com Analysis of the closely related 6-methoxybenzimidazole provides a strong basis for signal assignment. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~144.0 |
| C4 | ~120.0 |
| C5 | ~112.0 |
| C6 | ~157.0 |
| C7 | ~95.0 |
| C7a | ~136.0 |
| C3a | ~132.0 |
| N-CH₃ | ~31.0 |
Note: Data is based on predicted spectra and analysis of analogous compounds. rsc.orgnih.gov
Advanced NMR Techniques for Structural Dynamics
While 1D NMR provides fundamental data, advanced 2D NMR techniques are crucial for unambiguous structural confirmation. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would show correlations from the N-methyl protons to C2 and C7a, and from the methoxy protons to C6, confirming the placement of the methyl and methoxy groups.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for assigning adjacent protons in the aromatic ring.
These advanced methods provide a complete and robust picture of the molecular connectivity and are standard practice in modern structural elucidation. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. Data from the analogous 6-methoxy-1H-benzimidazole can be used for comparison. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1620 | C=N Stretch | Imidazole Ring |
| ~1500, ~1460 | C=C Stretch | Aromatic Ring |
| ~1230 | C-O Stretch | Aryl Ether |
These bands collectively confirm the presence of the aromatic benzimidazole (B57391) core, the N-methyl group, and the methoxy substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. The molecular weight of this compound is 162.19 g/mol . nih.gov
Upon ionization, the molecular ion ([M]⁺) is formed, which then breaks down into smaller, characteristic fragments. The fragmentation of benzimidazole derivatives often involves cleavage of substituents and rupture of the heterocyclic ring. scispace.comnih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Fragment Identity | Description |
|---|---|---|
| 162 | [C₉H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the N1 or methoxy position |
| 133 | [M - CHO]⁺ | Loss of a formyl radical |
| 119 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 147 fragment |
The base peak in the spectrum would indicate the most stable fragment formed during the process. Analysis of these fragments helps to confirm the connectivity and structure of the parent molecule. scispace.commiamioh.edu
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule.
As of this writing, a public crystal structure for this compound has not been reported. However, if a suitable crystal were grown, X-ray diffraction analysis would provide:
Precise Bond Lengths and Angles: Confirming the geometry of the fused benzimidazole ring system.
Planarity: Determining the degree of planarity of the bicyclic core.
Conformation: Revealing the orientation of the methoxy group relative to the aromatic ring.
Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice through forces like van der Waals interactions or π-stacking.
This technique provides an unambiguous solid-state structure that complements the solution-state data obtained from NMR spectroscopy. acs.orgnih.gov
Combined Spectroscopic Approaches for Comprehensive Characterization
The unambiguous structural elucidation of this compound requires a multi-faceted analytical approach. While individual spectroscopic techniques provide valuable pieces of the structural puzzle, their combined application ensures a comprehensive and definitive characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to confirm the molecular formula, identify functional groups, and map the precise arrangement of atoms within the molecule.
The methylation at the N1 position is a crucial structural feature, as it resolves the tautomerism typically observed in N-unsubstituted benzimidazoles. nih.gov This simplification results in more defined NMR spectra, allowing for clearer interpretation and signal assignment. nih.gov The following sections detail the specific contributions of each spectroscopic method to the characterization of this compound, supported by data from its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for detailing the carbon framework and proton environments of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments and their neighboring atoms through chemical shifts and splitting patterns. For this compound, the spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and O-CH₃) and the three aromatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. With the molecular formula C₉H₁₀N₂O, nine distinct carbon signals are anticipated for this compound, corresponding to the N-methyl, O-methyl, and the seven carbons of the benzimidazole core. nih.gov The chemical shifts provide insight into the nature of each carbon atom (aliphatic, aromatic, or part of a heteroaromatic system).
Table 1: Spectroscopic Data for this compound Note: Specific experimental values for this compound are inferred from foundational spectral data and analysis of its close analogues, such as 6-methoxy-1H-benzimidazole and 1-methylbenzimidazole (B167850).
| Technique | Parameter | Expected Value / Observation |
| Mass Spec. | Molecular Ion (M⁺) | m/z 162 (Consistent with C₉H₁₀N₂O) nih.gov |
| ¹H NMR | Aromatic Protons | 3 signals in the aromatic region |
| N-CH₃ Protons | Singlet | |
| O-CH₃ Protons | Singlet | |
| ¹³C NMR | Total Signals | 9 distinct carbon signals nih.gov |
| N-CH₃ Carbon | Signal in the aliphatic region | |
| O-CH₃ Carbon | Signal in the aliphatic region (downfield) | |
| Aromatic/Heteroaromatic | 7 signals in the aromatic region | |
| IR Spec. | C-H (aromatic) | ~3000-3100 cm⁻¹ |
| C-H (aliphatic) | ~2850-2950 cm⁻¹ | |
| C=N / C=C | ~1500-1620 cm⁻¹ | |
| C-O (aryl ether) | ~1200-1250 cm⁻¹ (strong, characteristic) |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of an aryl ether is confirmed by a strong C-O stretching band. Aromatic C-H and aliphatic C-H stretching vibrations are also readily identifiable, as are the characteristic C=N and C=C stretching vibrations of the benzimidazole ring system. The spectrum for the closely related 6-methoxy-1H-benzimidazole shows characteristic absorptions that validate these expectations. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would appear at an m/z value of 162, corresponding to its molecular weight (C₉H₁₀N₂O). nih.gov Analysis of the fragmentation can further corroborate the structure; for instance, the mass spectrum of the analogue 6-methoxy-1H-benzimidazole shows a prominent peak at m/z 148, which is consistent with its molecular weight. nih.gov
Comparative Analysis with Analogues
The spectroscopic data of known analogues are invaluable for confirming the assignments for this compound. By comparing the spectra of compounds like Benzimidazole, 1-methylbenzimidazole, and 6-methoxy-1H-benzimidazole, the specific electronic effects of the N-methyl and 6-methoxy substituents can be delineated.
Table 2: Comparative Spectroscopic Data for Benzimidazole Analogues
| Compound | ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (m/z of M⁺) | Source |
| Benzimidazole | 12.5 (s, 1H, NH), 8.24 (s, 1H), 7.61 (m, 2H), 7.21 (m, 2H) | 3050 (N-H), 1620 (C=N) | 118 | chemicalbook.comnist.gov |
| 2-Methylbenzimidazole | - | 3050 (N-H), 2920 (C-H), 1620 (C=N) | 132 | nist.gov |
| 6-methoxy-1H-benzimidazole | - | - | 148 | nih.gov |
By integrating the findings from NMR, IR, and MS, a complete and verified chemical portrait of this compound is achieved. This combined approach leaves no ambiguity regarding its molecular identity and structure.
Computational and Theoretical Investigations on 6 Methoxy 1 Methylbenzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. By employing methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), researchers can accurately model the behavior of these molecules. nih.govoaji.netnih.gov
Molecular Geometry Optimization
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For benzimidazole derivatives, DFT calculations have been used to optimize molecular geometries. nih.govresearchgate.net These optimized structures often show good agreement with experimental data obtained from techniques like X-ray crystallography, though slight deviations can occur because theoretical calculations typically assume an isolated molecule in the gas phase, while experiments are often conducted in the solid state where intermolecular forces are present. nih.govoaji.net For instance, in a study of a related benzimidazole derivative, the DFT-optimized structure was found to be very similar to the conformation of a minor-disorder component observed in the crystal structure. nih.gov
Electronic Structure Analysis (HOMO-LUMO, MESP, Dipole Moment)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. aimspress.commalayajournal.org A smaller gap suggests higher reactivity. nih.gov For a related benzimidazole derivative, the HOMO-LUMO gap was calculated to be 4.9266 eV, indicating its chemical activity. nih.gov The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. oaji.netmalayajournal.org
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comrsc.orgresearchgate.net These maps use a color scale to represent different potential values, where red typically indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). mdpi.comnih.gov MESP analysis helps in understanding intermolecular interactions. rsc.org
Vibrational Spectra Prediction and Assignment
DFT calculations are widely used to predict the vibrational frequencies of molecules. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions within the molecule, such as stretching, bending, and torsional vibrations. mdpi.com This detailed assignment provides a deeper understanding of the molecule's vibrational behavior. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is particularly useful in drug design to understand how a ligand, such as a benzimidazole derivative, might interact with a biological target, like a protein or enzyme. researchgate.netchemrevlett.com For example, docking studies on some 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives showed good binding scores against the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com These simulations can reveal important binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-target complex. chemrevlett.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net This includes conformational changes and the kinetics of binding to a target. nih.govnih.gov
Conformational Analysis: MD simulations can explore the different shapes (conformations) a molecule can adopt and their relative energies. nih.gov For instance, Langevin dynamics simulations have been used to investigate the conformational space of related molecules, identifying the most populated conformers. nih.gov
Binding Kinetics: MD simulations can also be used to study the rates of association (kon) and dissociation (koff) of a ligand to its target. nih.gov These kinetic parameters are often more predictive of a drug's efficacy than binding affinity alone. nih.gov Computational approaches, including MD simulations, are increasingly being used to predict these rates. nih.gov
Theoretical Prediction of Reactivity and Electronic Properties
Computational chemistry provides a powerful lens for understanding the intrinsic electronic structure and chemical reactivity of molecules like 6-Methoxy-1-methylbenzimidazole. Through the use of theoretical models, researchers can predict a variety of molecular properties that are difficult or impossible to measure experimentally. These computational investigations are crucial for rational drug design, materials science, and understanding chemical reaction mechanisms. The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a particularly prominent and widely used approach for studying benzimidazole derivatives. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govnih.gov The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. researchgate.net For similar benzimidazole derivatives, DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.govnih.gov
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, offering insights into its reactive sites. nih.govresearchgate.net An MEP map is plotted onto the electron density surface of the molecule, with different colors indicating varying electrostatic potentials. Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net
For a molecule like this compound, an MEP analysis would likely reveal negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxy (B1213986) group, indicating these are probable sites for interaction with electrophiles or for hydrogen bonding. Positive potentials might be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov
Mulliken Population Analysis
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. rsc.org This analysis partitions the total electron density among the constituent atoms, providing a numerical value for the charge on each atom. These charges offer a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and electrostatic interactions.
In the context of this compound, a Mulliken charge analysis would provide specific charge values for each carbon, nitrogen, oxygen, and hydrogen atom. It would be expected that the nitrogen and oxygen atoms would carry negative charges due to their higher electronegativity, while the hydrogen atoms and some of the carbon atoms would have positive charges. This information complements the qualitative picture provided by the MEP map and is useful for a more detailed understanding of the molecule's reactivity and intermolecular interactions. rsc.orgejosat.com.tr
Investigation of Biological and Pharmacological Mechanisms in Vitro and Preclinical Focus
Receptor Binding and Signaling Pathway Analysis
The interaction of 6-Methoxy-1-methylbenzimidazole with various receptors has been a subject of scientific inquiry, revealing a spectrum of activities from agonism and antagonism to modulation of channel function. This section details the in vitro and preclinical findings related to its binding and functional effects on key physiological receptors.
Melatonin (B1676174) Receptor (MT1/MT2) Agonism/Antagonism
Melatonin exerts its diverse physiological effects, including the regulation of circadian rhythms and sleep, through two primary G protein-coupled receptors, MT1 and MT2. nih.govwikipedia.org The development of ligands that can selectively or non-selectively interact with these receptors is a significant area of research for conditions like insomnia and depression. nih.govnih.gov While a wide array of agonists and antagonists for MT1 and MT2 receptors have been developed, specific binding data for this compound is not prominently available in the reviewed literature. wikipedia.orgmedchemexpress.com The activation of MT1 receptors is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org Similarly, MT2 receptor activation also inhibits cAMP formation but can additionally modulate other signaling pathways, such as inhibiting cyclic GMP (cGMP) production. wikipedia.org The therapeutic potential of melatonin receptor ligands is underscored by marketed drugs like ramelteon (B1678794) and agomelatine, which are non-selective MT1/MT2 agonists. nih.gov
Angiotensin II Receptor (AT1) Binding Studies
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and electrolyte balance, with its primary effector, angiotensin II (Ang II), acting through the AT1 receptor to mediate vasoconstriction. nih.gov Benzimidazole (B57391) derivatives, such as candesartan (B1668252) and telmisartan, are a well-established class of Ang II receptor antagonists used in the management of hypertension. nih.gov These drugs function by blocking the binding of Ang II to the AT1 receptor. nih.gov While the benzimidazole scaffold is a common feature in many AT1 receptor antagonists, specific binding studies detailing the interaction of this compound with the AT1 receptor are not extensively documented in the public domain. The discovery of two major subtypes of angiotensin receptors, AT1 and AT2, has been pivotal in understanding the nuanced roles of the RAS. nih.gov Ang II demonstrates high-affinity binding to both receptor subtypes. nih.gov
Chemokine Receptor (CXCR3) Antagonism
The chemokine receptor CXCR3 and its ligands are key players in inflammatory responses, making CXCR3 a target for therapeutic intervention in various inflammatory diseases. researchgate.netnih.gov Research has led to the discovery of small molecule antagonists of CXCR3, including compounds with a benzimidazole core. nih.gov High-throughput screening has identified benzimidazole derivatives as micromolar antagonists in membrane filtration-binding assays. nih.gov Systematic modifications of the benzimidazole structure have yielded analogs with sub-micromolar activity at both human and murine CXCR3 receptors. nih.gov Although several classes of small molecule CXCR3 antagonists have been developed, and some have shown efficacy in preclinical models, specific data on the antagonistic activity of this compound at the CXCR3 receptor is not detailed in the available literature. nih.govresearchgate.net
Transient Receptor Potential (TRPV-1) Channel Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is recognized for its role in pain, thermal sensation, and inflammation. nih.gov Its activation by stimuli like capsaicin (B1668287) leads to an influx of calcium ions and sensory neuron excitation. nih.gov TRPV1 is considered a potential therapeutic target for pain relief and in certain cancers. nih.gov While various compounds are known to modulate TRPV1 activity, specific studies on the direct modulatory effects of this compound on the TRPV1 channel are not extensively reported. The TRP channel family, to which TRPV1 belongs, plays diverse physiological roles as internal sensors for maintaining homeostasis. nih.gov
Antimicrobial Efficacy and Mechanistic Characterization (In Vitro Models)
The benzimidazole scaffold is a recurring motif in the development of new antimicrobial agents. The in vitro efficacy of benzimidazole derivatives, including those related to this compound, has been evaluated against a range of pathogenic bacteria.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity. Studies have shown that certain substituted benzimidazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some derivatives have shown significant efficacy against Escherichia coli and Moraxella catarrhalis (Gram-negative), as well as sensitive and resistant strains of Streptococcus pyogenes (Gram-positive). nih.gov The mechanism of action for some benzimidazoles is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. ekb.eg
The antibacterial effectiveness can be influenced by the specific substitutions on the benzimidazole ring. For example, some studies have noted that certain substitutions can lead to reduced activity against Gram-negative bacteria. turkjps.org Conversely, other modifications have been shown to enhance activity against strains like Staphylococcus aureus and Enterococcus faecalis. turkjps.org The combination of benzimidazole derivatives with other antibiotics, such as colistin, has also been explored as a strategy to overcome resistance in Gram-negative bacteria. nih.gov
The table below summarizes the in vitro antibacterial activity of various benzimidazole derivatives against selected bacterial strains, as reported in different studies.
| Bacterial Strain | Type | Antibacterial Activity of Benzimidazole Derivatives |
| Escherichia coli | Gram-Negative | Some derivatives show potent activity, while others have limited efficacy. nih.govnih.gov |
| Staphylococcus aureus | Gram-Positive | Generally susceptible to various benzimidazole compounds. turkjps.orgnih.govmdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | Activity varies depending on the specific derivative. mdpi.combiointerfaceresearch.com |
| Bacillus subtilis | Gram-Positive | Susceptible to certain benzimidazole derivatives. biointerfaceresearch.com |
| Klebsiella pneumoniae | Gram-Negative | Variable susceptibility has been observed. nih.govbiointerfaceresearch.com |
| Acinetobacter baumannii | Gram-Negative | Some derivatives show activity, particularly in combination with other agents. nih.govmdpi.com |
| Streptococcus pyogenes | Gram-Positive | Sensitive and resistant strains can be inhibited by specific benzimidazoles. nih.gov |
| Enterococcus faecalis | Gram-Positive | Activity is enhanced by certain substitutions on the benzimidazole ring. turkjps.org |
Antifungal Properties against Yeast and Filamentous Fungi
The benzimidazole scaffold is a core feature in a variety of compounds known for their broad-spectrum biological activities. As a class, benzimidazole derivatives have been investigated for their antifungal properties. For instance, studies on bis-5-methylbenzimidazole compounds have demonstrated in vitro antifungal activity against yeasts such as Candida albicans and Candida tropicalis, with minimum inhibitory concentrations (MICs) ranging from 25 to 800 mg/L for most of the tested compounds nih.gov. The general mechanism for antifungal azoles involves the inhibition of key enzymes in fungal sterol biosynthesis pathways nih.gov.
However, specific studies detailing the antifungal activity of this compound against specific yeast and filamentous fungi, including corresponding MIC or minimum fungicidal concentration (MFC) data, are not detailed in the available scientific literature. Standardized methodologies, such as those established by the National Committee for Clinical Laboratory Standards (NCCLS), are typically employed to determine the in vitro efficacy of antifungal agents against various molds, providing optimal testing conditions for generating reliable MIC and MFC values nih.gov. While the broader class of compounds shows promise, specific data for this compound is not presently available.
Antiviral and Antiparasitic Mechanism Exploration
Benzimidazoles are recognized for their potential as antiviral and antiparasitic agents nih.gov. While comprehensive mechanistic studies on this compound are limited, research into related compounds provides insight into potential pathways. The antiviral action of some benzimidazole-based inhibitors, for example, has been shown to involve allosteric inhibition of viral RNA-dependent RNA polymerase, a key enzyme in viral replication.
In the realm of antiparasitic activity, this compound has been specifically identified for its high in vitro anti-leishmanial activity nih.gov. Leishmaniasis is a parasitic disease caused by Leishmania protozoa nih.gov. The mechanisms of action for anti-leishmanial drugs are varied. Some, like miltefosine, interfere with parasite lipid metabolism, disrupt mitochondrial function, and induce apoptosis-like cell death nih.gov. Other agents function by inhibiting critical metabolic pathways within the parasite, such as the ergosterol (B1671047) or folate biosynthesis pathways nih.gov. Given the known anti-leishmanial activity of this compound, it is plausible that its mechanism involves one or more of these established targets, though specific molecular interaction studies are required for confirmation.
Table 1: In Vitro Antiparasitic Activity of this compound
| Compound | Target Organism | Activity Level | Note |
|---|
Antitubercular Action Investigations (In Vitro Models)
Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents nih.gov. Various benzimidazole derivatives have been explored for their potential against Mycobacterium tuberculosis. Studies on certain 1H-benzo[d]imidazole derivatives have revealed potent in vitro antitubercular activity, with some compounds acting at nanomolar concentrations without significant toxicity to human cells nih.govnih.gov.
The mechanism for these active benzimidazole analogues has been linked to the inhibition of mycolic acid metabolism nih.gov. Specifically, research has identified the essential membrane protein MmpL3 as the molecular target nih.govnih.gov. MmpL3 is responsible for exporting trehalose (B1683222) monomycolate, a crucial precursor for the mycobacterial outer membrane nih.gov. Inhibition of MmpL3 disrupts the synthesis of trehalose dimycolate and mycolylated arabinogalactan, key components of the bacterial cell wall nih.gov. While these findings are significant for the benzimidazole class, specific in vitro investigations into the antitubercular action of this compound have not been reported in the reviewed literature.
Metabolic Pathway Research (In Vitro/Preclinical Models)
Investigation of In Vitro Metabolic Transformations
The study of metabolic transformations in vitro is a cornerstone of drug discovery, providing insights into the biotransformation pathways of a xenobiotic. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes nih.govresearchgate.net. Standard protocols involve incubating the test compound with liver microsomes and cofactors like NADPH, followed by analysis of the resulting products using techniques like liquid chromatography-tandem mass spectrometry nih.govresearchgate.net.
For other complex benzimidazole derivatives, such as the Hsp90 inhibitor 17-DMAG, in vitro metabolism studies using human liver microsomes have identified primary biotransformations including hydroxylation and demethylation researchgate.net. However, specific research detailing the metabolic products and transformation pathways of this compound in in vitro models is not available in the current body of scientific literature.
Enzymatic Basis of Xenobiotic Metabolism in Hepatic Systems
The liver is the primary site of xenobiotic metabolism, a process largely mediated by enzymes in the cytochrome P450 (CYP) superfamily, as well as UDP-glucuronosyltransferases (UGTs) nih.gov. These enzymes convert compounds into more water-soluble metabolites to facilitate their excretion researchgate.net. In vitro models using human liver microsomes are the standard for identifying which specific CYP isozymes are responsible for a compound's metabolism, a process known as reaction phenotyping nih.gov. This involves using selective chemical inhibitors or recombinant CYP enzymes to pinpoint the contribution of each isozyme nih.gov.
Studies on other pharmacologically active benzimidazoles have identified specific enzymes involved in their metabolism. For example, the oxidative metabolism of 17-DMAG was found to be primarily mediated by CYP3A4 and CYP3A5, with minor contributions from other isozymes researchgate.net. While these findings illustrate the common methodologies and potential enzymes involved in the metabolism of benzimidazole-containing structures, specific data identifying the enzymatic basis for the metabolism of this compound in hepatic systems has not been published.
Modulation of Cellular Metabolic Processes
There is evidence suggesting that this compound may modulate cellular metabolic processes. The compound has been included in patent filings for medicinal compositions designed to treat metabolic conditions such as insulin (B600854) resistance and disorders of glucose and lipid metabolism nih.govnih.gov. This implies a potential role for the compound in key metabolic pathways.
The interplay between glucose and lipid metabolism is complex and central to cellular energy homeostasis e-dmj.org. Disturbances in these pathways are characteristic of metabolic diseases. For instance, activation of AMP-activated protein kinase (AMPK) is a known therapeutic target that can increase glucose transport in skeletal muscle and suppress lipolysis nih.gov. Furthermore, cellular metabolism is intrinsically linked to the balance of cofactors like NAD+, and aging can lead to changes in fatty acid and sphingolipid metabolism pathways that regenerate NAD+ from NADH nih.gov. While the inclusion of this compound in patents for metabolic diseases suggests it may influence such pathways, direct in vitro or preclinical research detailing its specific effects on cellular metabolic processes, such as glucose uptake, lipolysis, or cofactor balance, is not available in the reviewed literature.
Structure-Activity Relationship (SAR) Studies in Biological Contexts: An In Vitro and Preclinical Focus on this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic placement of substituents on the benzimidazole ring system can profoundly influence the biological activity of the resulting molecules. This section delves into the structure-activity relationships (SAR) of derivatives based on the this compound core, focusing on how structural modifications impact their biological efficacy, the key pharmacophoric elements essential for target interaction, and the design principles for optimizing their therapeutic potential.
Correlations between Structural Modifications and Biological Efficacy
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. Research has demonstrated that modifications at the C2, C5, and C7 positions, as well as alterations to the N1-methyl and C6-methoxy groups themselves, can lead to significant changes in anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity:
Studies on benzimidazole derivatives have consistently highlighted the importance of substitutions at the C2 position for anticancer activity. For instance, the introduction of a methoxy-substituted phenyl group at the C2 position of a benzimidazole scaffold has been shown to enhance antiproliferative activity. This is attributed to improved binding affinity to biological targets like tubulin. nih.gov A study on N-substituted benzimidazole carboxamides revealed that an N-methyl derivative bearing hydroxy and methoxy (B1213986) groups on a phenyl ring at the C2 position, along with a cyano group on the benzimidazole nucleus, exhibited potent and selective antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com
Furthermore, the substitution pattern on the benzimidazole ring itself plays a crucial role. A methoxy group at the C6 position has been found to be favorable for antitubercular activity compared to a C5 substitution. acs.org In the context of epigenetic modulation, a 1-methylbenzimidazole (B167850) moiety can act as a cap group in selective histone deacetylase 6 (HDAC6) inhibitors, contributing to their anticancer effects. rsc.org
The table below summarizes the impact of various substitutions on the anticancer efficacy of benzimidazole derivatives related to the this compound scaffold.
| Compound Series | Key Structural Features | Observed Biological Efficacy | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Methoxy phenyl group | Improved binding to colchicine (B1669291) site of tubulin, enhanced antiproliferative activity. | nih.gov |
| N-substituted benzimidazole carboxamides | N-methyl group, C2-phenyl with hydroxy and methoxy groups, cyano group on benzimidazole core | Potent and selective antiproliferative activity against MCF-7 cells. | mdpi.com |
| Phenoxyalkylbenzimidazoles | Methoxy group at C6 | Favorable for antitubercular activity compared to C5-methoxy substitution. | acs.org |
| Mannich bases of benzimidazole | 1-methylbenzimidazole as a cap group | Component of a selective HDAC6 inhibitor with antiproliferative effects. | rsc.org |
| Benzimidazole-triazole hybrids | 4-hydroxy-3-methoxybenzylidene at C2 | Very strong cytotoxic activity against multiple cancer cell lines (HepG-2, HCT-116, MCF-7, HeLa). | tandfonline.com |
Anti-inflammatory and Antimicrobial Activities:
The 6-methoxy substitution has also been implicated in the anti-inflammatory activity of benzimidazole derivatives. While the broader class of benzimidazoles shows anti-inflammatory effects through various mechanisms, the specific contribution of the 6-methoxy group is an area of ongoing investigation. Current time information in Bangalore, IN. In terms of antimicrobial properties, studies on 5(or 6)-methyl-2-substituted benzimidazoles have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov The presence of a nitro group, at either the 5- or 6-position of 1-alkylbenzimidazoles has been shown to confer antihelminthic, antibacterial, and antiphlogistic activities. nih.gov
Identification of Key Pharmacophoric Elements for Target Interaction
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. For benzimidazole derivatives, including those based on the this compound scaffold, several key pharmacophoric elements have been identified.
For anticancer activity, particularly those targeting tubulin, the key pharmacophoric features often include:
Aromatic/Hydrophobic Regions: The benzimidazole ring system itself provides a crucial aromatic and hydrophobic scaffold.
Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors. Substituents with hydrogen bonding capabilities, such as methoxy groups or amide functionalities, are also important.
A Lipophilic Group: The presence of a lipophilic group, such as a methoxy phenyl substituent, can significantly enhance binding to hydrophobic pockets in target proteins like tubulin. nih.gov
Pharmacophore models for benzimidazole derivatives as anticancer agents have highlighted the importance of features like hydrogen bond donors and aromatic rings for effective interaction with their targets.
The table below outlines the key pharmacophoric features identified for benzimidazole derivatives in various biological contexts.
| Biological Target/Activity | Key Pharmacophoric Features | Reference |
| Tubulin (Anticancer) | Aromatic benzimidazole core, methoxy phenyl group (lipophilic), hydrogen bond acceptors. | nih.gov |
| Epigenetic Targets (Anticancer) | 1-methylbenzimidazole cap group (hydrophobic interaction), linker, zinc-binding group. | rsc.org |
| General Anticancer | Hydrogen bond donors, aromatic rings. | researchgate.net |
| Various Kinases (Anticancer) | Benzimidazole-triazole hybrid scaffold, substituted benzylidene group. | tandfonline.com |
Design Principles for Optimized Biological Activities
Based on the structure-activity relationship studies and pharmacophore modeling, several design principles can be formulated to optimize the biological activities of this compound derivatives.
For Enhanced Anticancer Efficacy:
Strategic C2-Substitution: The C2 position is a prime site for introducing diverse substituents. The incorporation of substituted aryl groups, particularly those with methoxy and hydroxy functionalities, can significantly enhance potency. Hybrid molecules, such as benzimidazole-triazole hybrids, have also shown promise. tandfonline.com
Modulation of the Benzene (B151609) Ring: Introduction of electron-donating or electron-withdrawing groups on the benzene portion of the benzimidazole ring can fine-tune the electronic properties and biological activity. The favorable effect of the 6-methoxy group suggests that further exploration of substitutions at the C5 and C7 positions is warranted.
Exploitation of the N1-Position: The N1-methyl group can be part of a larger substituent that directs the molecule to specific binding sites. For instance, in HDAC inhibitors, the N1-substituted benzimidazole acts as a surface recognition element or "cap" group. rsc.org
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with synergistic or multi-target activities.
For Other Biological Activities:
The principles of strategic substitution and hybridization also apply to the development of anti-inflammatory and antimicrobial agents. For example, the introduction of specific substituents at the C2 position of 5(or 6)-methylbenzimidazoles has been shown to yield compounds with significant activity against Pseudomonas aeruginosa and Candida albicans. nih.gov
Advanced Analytical Methodologies in Biological and Chemical Systems
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling (In Vitro)
The in vitro metabolic profile of 6-Methoxy-1-methylbenzimidazole can be effectively elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This powerful technique allows for the separation, detection, and identification of metabolites formed when the parent compound is incubated with liver microsomes or other metabolically active systems.
Methodology: In a typical in vitro study, this compound is incubated with human or rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net The reaction is initiated by the addition of cofactors such as NADPH. After a specified incubation period, the reaction is quenched, and the sample is prepared for analysis. This often involves protein precipitation followed by solid-phase extraction to concentrate the analytes and remove interfering substances. nih.gov
The extracted samples are then injected into an LC-MS/MS system. A reversed-phase liquid chromatography column is commonly used to separate the parent compound from its more polar metabolites. The eluent is then introduced into a mass spectrometer, often a hybrid linear ion trap triple quadrupole or a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.govnih.gov The mass spectrometer is operated in various scan modes, including full scan, product ion scan, neutral loss scan, and precursor ion scan, to detect and structurally characterize the metabolites. nih.govresearchgate.net
Expected Research Findings: Based on the metabolism of other benzimidazole (B57391) compounds and similar chemical structures, the in vitro metabolism of this compound is expected to proceed through several key pathways. nih.govresearchgate.netnih.gov Phase I metabolism likely involves oxidation reactions, such as O-demethylation of the methoxy (B1213986) group to form a phenol, and hydroxylation on the benzene (B151609) or imidazole (B134444) ring. Further oxidation of any resulting alcohol groups to carboxylic acids may also occur. nih.gov Phase II metabolism would then involve the conjugation of these Phase I metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.govresearchgate.net
A suspect screening analysis approach can be employed, where a list of potential metabolites is generated using in silico prediction tools. frontiersin.org The LC-MS/MS data is then mined for the exact masses of these predicted metabolites, and their presence is confirmed by fragmentation analysis (MS/MS). frontiersin.org
Hypothetical In Vitro Metabolite Profile of this compound
| Putative Metabolite | Proposed Metabolic Pathway |
| 1-Methyl-1H-benzo[d]imidazol-6-ol | O-demethylation |
| 6-Methoxy-1-methyl-1H-benzo[d]imidazol-x-ol | Aromatic Hydroxylation |
| 1-Hydroxymethyl-6-methoxy-1H-benzo[d]imidazole | N-demethylation followed by Hydroxylation |
| 6-Hydroxy-1-methyl-1H-benzo[d]imidazole-x-sulfate | Sulfation of phenolic metabolite |
| 6-Hydroxy-1-methyl-1H-benzo[d]imidazole-x-glucuronide | Glucuronidation of phenolic metabolite |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for its quantitative analysis in various samples. The method is valued for its precision, accuracy, and robustness.
Methodology: A reversed-phase HPLC method is typically developed for the analysis of benzimidazole derivatives. A C18 column is a common choice for the stationary phase, providing good retention and separation of the compound from its impurities. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) to achieve optimal resolution of all components. Detection is commonly carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Method validation is a critical step to ensure the reliability of the analytical data. researchgate.net Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness.
Typical HPLC Method Parameters and Validation Data
| Parameter | Typical Value/Result |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 45:55 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (Hypothetical) |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C researchgate.net |
| Validation Parameters | |
| Linearity Range | 0.2 - 1.0 µg/mL (Hypothetical) |
| Correlation Coefficient (r²) | > 0.999 nih.gov |
| Precision (%RSD) | < 2% researchgate.net |
| Accuracy (Recovery %) | 98 - 102% (Hypothetical) |
| Limit of Detection (LOD) | ~0.005% (of a nominal concentration) researchgate.net |
| Limit of Quantification (LOQ) | ~0.015% (of a nominal concentration) researchgate.net |
Chromatographic Separation Techniques for Isolation and Purification
For the isolation and purification of this compound from reaction mixtures or crude extracts, various chromatographic techniques can be employed on a preparative scale. The choice of technique depends on the scale of purification and the nature of the impurities.
Methodology:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is essentially a scaled-up version of analytical HPLC. It uses larger columns and higher flow rates to handle larger quantities of material. The principles of separation remain the same, and the conditions developed at the analytical scale can often be adapted for preparative purposes. Isocratic or gradient elution can be used to separate the target compound from by-products and unreacted starting materials. nih.gov
Flash Chromatography: This is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process. It is a commonly used technique in synthetic chemistry for the routine purification of reaction products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents such as hexane (B92381) and ethyl acetate.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thus eliminating irreversible adsorption of the sample onto the stationary phase. A two-phase solvent system is used, and the separation is based on the differential partitioning of the components between the two liquid phases. This technique is particularly useful for the purification of natural products and other complex mixtures.
Selection of Purification Technique
| Technique | Scale | Resolution | Speed | Typical Application |
| Prep-HPLC | mg to g | High | Moderate | High-purity final product |
| Flash Chromatography | mg to multi-g | Moderate | Fast | Routine purification of synthetic products |
| HSCCC | mg to g | High | Moderate to Slow | Purification of complex mixtures, polar compounds |
Bioanalytical Method Development for In Vitro Studies
The development of a robust bioanalytical method is crucial for accurately quantifying this compound and its metabolites in in vitro samples, such as microsomal incubations. Such methods must be sensitive, specific, and reproducible.
Methodology: A common approach involves the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Sample Preparation: A critical step in bioanalytical method development is sample preparation. The goal is to extract the analytes of interest from the biological matrix while removing components that can interfere with the analysis or suppress the ionization of the analytes in the mass spectrometer. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly used. An emerging high-throughput technique is thin-film microextraction (TFME), which can be automated for 96-well plates and offers high recovery.
Chromatography: As with analytical HPLC, a reversed-phase C18 column is often suitable. The use of a gradient elution can help to separate the parent compound from its metabolites and endogenous matrix components in a reasonable run time.
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.
Method Validation: The developed method must be fully validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision (both within-run and between-run), selectivity, matrix effect, recovery, and stability of the analytes under various conditions (e.g., freeze-thaw, short-term, and long-term storage).
Key Considerations in Bioanalytical Method Development
| Parameter | Objective |
| Sample Preparation | Efficient extraction, removal of interferences, high recovery |
| Chromatography | Good resolution from metabolites and matrix components, short run time |
| Mass Spectrometry | High sensitivity and selectivity through optimized MRM transitions |
| Internal Standard | A stable, isotopically labeled version of the analyte is ideal to compensate for variability in sample processing and instrument response. |
| Validation | To ensure the method is reliable for its intended purpose. |
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Methodologies
The exploration of the chemical space around 6-Methoxy-1-methylbenzimidazole necessitates the development of more efficient, sustainable, and versatile synthetic strategies. Future research in this area is anticipated to move beyond traditional condensation reactions and focus on several key areas:
Catalytic Innovations: The use of novel catalytic systems, such as resins and zeolites, presents a promising avenue for the synthesis of benzimidazole (B57391) derivatives. researchgate.net These solid-supported catalysts can offer advantages in terms of reusability, reduced waste, and milder reaction conditions.
Flow Chemistry and Microfluidics: Continuous-flow microreactors are being explored for the synthesis of N-substituted benzimidazole derivatives through methods like the aza-Michael addition. mdpi.com This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and scalability. mdpi.com
Novel Cyclization Strategies: A patent for nitrile-substituted triazine derivatives describes a synthetic scheme involving the cyclization of an intermediate to form the benzimidazole core. google.com Further investigation into innovative cyclization precursors and reagents could lead to more direct and atom-economical routes to this compound and its analogs.
These advancements are crucial for building diverse chemical libraries for structure-activity relationship (SAR) studies and for the large-scale production of lead candidates.
Advanced Computational Modeling and Predictive Approaches
In silico methods are becoming indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity and physicochemical properties of compounds. For this compound, advanced computational approaches can guide its development in several ways:
Molecular Docking and 3D-QSAR: Molecular docking studies, utilizing software like Autodock, can elucidate the binding interactions of this compound derivatives with their protein targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further be developed to correlate the structural features of these derivatives with their inhibitory activities, aiding in the design of more potent inhibitors. researchgate.net
Virtual Screening: Computational techniques like support vector machines (SVM) and molecular docking can be employed in virtual screening campaigns to identify novel benzimidazole derivatives as multi-target inhibitors. nih.gov This approach can be applied to discover new biological targets for this compound by screening it against a wide range of protein structures.
Predictive Modeling of Bioactivity: The development of robust QSAR models based on experimental data, such as the anti-leishmanial activity of N-benzimidazolylpyridinium derivatives, can help in predicting the activity of new, unsynthesized analogs of this compound. researchgate.netresearchgate.net
These computational strategies will accelerate the optimization of this compound as a therapeutic lead by prioritizing the synthesis of the most promising candidates.
Exploration of Undiscovered Biological Targets and Mechanisms
While this compound has been identified as a RAF/VEGFR-2 inhibitor with anti-leishmanial properties, its full biological profile is likely much broader. researchgate.net Future research should focus on identifying novel biological targets and elucidating new mechanisms of action.
Multi-target Inhibition: The benzimidazole scaffold is known to interact with a variety of protein kinases. nih.gov Investigations into the potential of this compound and its derivatives to act as multi-target inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), could reveal new therapeutic applications in oncology. nih.gov
New Therapeutic Areas: A patent application has highlighted the potential of a bromo-derivative of this compound in the treatment of Huntington's disease, suggesting that this scaffold may have utility in neurodegenerative disorders. google.com This opens up an entirely new avenue of research for this class of compounds.
Mechanism of Action in Kinetoplastids: Although it exhibits anti-leishmanial activity, the precise molecular target and mechanism of action within the parasite are not fully understood. researchgate.netresearchgate.net Further studies are needed to unravel how this compound exerts its effect on Leishmania.
The discovery of new biological targets will be pivotal in expanding the therapeutic indications for this compound.
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the cellular effects of this compound, future studies should leverage the power of multi-omics approaches. The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the biological pathways modulated by the compound.
Unraveling Drug Action and Resistance: In the context of its anti-kinetoplastid activity, multi-omics strategies can be employed to identify the molecular targets and mechanisms of resistance. researchgate.net Comparing the omics profiles of sensitive and resistant parasite strains treated with this compound can pinpoint key proteins and metabolic pathways involved in its efficacy. researchgate.net
Systems Biology Approach: By integrating various omics datasets, researchers can construct network models to understand the flow of information that underlies the compound's effects. nih.gov This systems-level perspective can help in identifying not only the primary target but also off-target effects and downstream signaling consequences.
The application of multi-omics will provide a deeper understanding of the compound's mechanism of action and facilitate the identification of biomarkers for its activity.
Design of Next-Generation Research Probes and Tool Compounds
The this compound scaffold serves as a valuable starting point for the design of sophisticated chemical probes and tool compounds. These molecules are essential for basic research to dissect complex biological processes.
Scaffold for Novel Therapeutics: A patent disclosing heterocyclic and heteroaryl compounds for treating Huntington's disease includes a bromo-derivative of this compound, demonstrating its utility as a scaffold for generating new chemical entities with potential therapeutic value. google.com
Development of Target-Specific Probes: By functionalizing the this compound core with reactive groups or reporter tags (e.g., fluorophores, biotin), researchers can create chemical probes to specifically label and identify its protein targets in a cellular context.
SAR-Guided Probe Design: The structure-activity relationship data generated from the synthesis and biological evaluation of analogs can guide the design of highly potent and selective tool compounds. These tools will be instrumental in validating novel biological targets and exploring their functions.
The development of such next-generation research tools will not only advance our understanding of the biology surrounding this compound but also pave the way for the discovery of new medicines.
Q & A
Basic Research Questions
Q. What are the traditional synthetic routes for preparing 6-methoxy-1-methylbenzimidazole, and what methodological considerations are critical for reproducibility?
- Answer: Classic methods involve cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions. For example, Phillips' work (1928–1929) demonstrates the use of aldehydes and ammonium chloride in ethanol to form benzimidazole cores . Key considerations include stoichiometric control of substituents (e.g., methoxy and methyl groups) and purification via recrystallization to avoid byproducts.
Q. How is X-ray crystallography employed to confirm the structural integrity of this compound derivatives?
- Answer: Single-crystal X-ray diffraction is standard for resolving bond lengths, angles, and supramolecular interactions. Evidence from Xiao et al. (2009) shows that hydrogen bonding between phenolic oxygen and benzimidazole nitrogen stabilizes the crystal lattice in analogous compounds . Proper crystal growth (e.g., slow evaporation in methanol/water mixtures) and data refinement using software like SHELX are critical .
Q. What spectroscopic techniques are routinely used to characterize this compound, and how are spectral assignments validated?
- Answer: NMR (¹H/¹³C), IR, and mass spectrometry are essential. For example, in , ¹H NMR confirmed substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). IR bands for N–H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) validate the benzimidazole core. Cross-referencing with computational simulations (e.g., DFT) enhances reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound derivatives with bulky substituents?
- Answer: Solvent polarity and catalyst selection significantly impact steric hindrance. highlights using DMF as a polar aprotic solvent and Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") for functionalization. Microwave-assisted synthesis (e.g., 100°C, 30 min) can accelerate reactions while minimizing decomposition .
Q. What strategies resolve contradictions between elemental analysis and spectral data in benzimidazole derivatives?
- Answer: Triangulate data using complementary techniques:
- Elemental analysis discrepancies: Recheck combustion conditions or use HRMS for exact mass validation.
- Spectral anomalies: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, as shown in for triazole-linked derivatives.
- Crystallographic validation: Compare experimental XRD data with computational models (e.g., Mercury software) .
Q. How does the electronic nature of substituents influence the pharmacological activity of this compound analogs?
- Answer: Electron-withdrawing groups (e.g., nitro, fluoro) enhance binding to biological targets by modulating π-π stacking and hydrogen bonding. In , a sulfoxide derivative showed improved stability and activity due to increased electrophilicity at the benzimidazole N1 position. Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like cytochrome P450 .
Q. What advanced methodologies address structural flexibility in benzimidazole-based ligands for metal coordination studies?
- Answer: Variable-temperature NMR and DFT-based conformational analysis identify preferred tautomeric states. For example, notes that steric effects from the methoxy group restrict rotation, favoring a planar conformation for metal chelation. EXAFS spectroscopy can further probe coordination geometries in situ .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
